molecular formula C11H17N3OS B15215107 5-(2-Methylpiperidino)methyl-2-thiouracil CAS No. 89665-73-6

5-(2-Methylpiperidino)methyl-2-thiouracil

Cat. No.: B15215107
CAS No.: 89665-73-6
M. Wt: 239.34 g/mol
InChI Key: IKKGKUCPRBEPBO-UHFFFAOYSA-N
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Description

5-((2-Methylpiperidin-1-yl)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a thioxopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methylpiperidin-1-yl)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 2-methylpiperidine, is reacted with formaldehyde to form the corresponding piperidine intermediate.

    Cyclization Reaction: The piperidine intermediate is then subjected to a cyclization reaction with thiourea to form the thioxopyrimidine core.

    Final Product Formation: The final step involves the condensation of the piperidine intermediate with the thioxopyrimidine core under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((2-Methylpiperidin-1-yl)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thioxopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2-Methylpiperidin-1-yl)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.

    Materials Science: The compound is investigated for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-((2-Methylpiperidin-1-yl)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

    Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-Methylpiperidin-1-yl)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific thioxopyrimidine core, which imparts distinct chemical and biological properties

Properties

CAS No.

89665-73-6

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

5-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H17N3OS/c1-8-4-2-3-5-14(8)7-9-6-12-11(16)13-10(9)15/h6,8H,2-5,7H2,1H3,(H2,12,13,15,16)

InChI Key

IKKGKUCPRBEPBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=CNC(=S)NC2=O

Origin of Product

United States

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